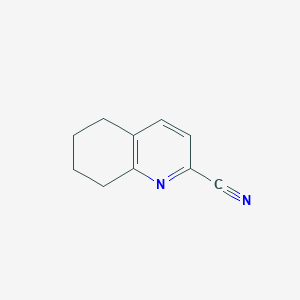

5,6,7,8-Tetrahydroquinoline-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVIKBAAKYHVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466059 | |

| Record name | 5,6,7,8-tetrahydroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150459-78-2 | |

| Record name | 5,6,7,8-tetrahydroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6,7,8-tetrahydroquinoline-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,6,7,8-Tetrahydroquinoline-2-carbonitrile chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound featuring a fused aliphatic and aromatic ring system, making it a valuable scaffold in medicinal chemistry and organic synthesis. The tetrahydroquinoline core is recognized as a "privileged structure," frequently appearing in biologically active molecules and approved pharmaceuticals.[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of the 2-carbonitrile derivative, designed to serve as a foundational resource for its strategic deployment in research and drug development programs. We will explore its physicochemical characteristics, plausible synthetic routes, key chemical transformations, and its potential as a versatile building block for creating diverse chemical libraries.

Core Molecular Profile and Physicochemical Properties

This compound (CAS: 150459-78-2) belongs to a class of compounds that merge the structural features of quinoline with a partially saturated carbocyclic ring.[2] This unique architecture imparts a three-dimensional character that is often sought after in modern drug design to improve binding affinity and pharmacokinetic properties. The nitrile functional group at the 2-position serves as a versatile chemical handle for a wide array of synthetic transformations.

Below is a summary of its key physicochemical properties, compiled from available data and estimations based on its structural analogue, 5,6,7,8-tetrahydroquinoline.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 150459-78-2 | [2][3] |

| Molecular Formula | C₁₀H₁₀N₂ | [2] |

| Molecular Weight | 158.20 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid | Inferred |

| Boiling Point | >220 °C (Predicted) | Inferred from[4][5] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate) | Inferred |

| Stability | Stable under standard laboratory conditions; may be light-sensitive | Inferred from[6] |

Synthesis and Manufacturing Strategy

The synthesis of functionalized tetrahydroquinolines is a well-established field, often relying on the construction of the heterocyclic core via cyclization reactions. A common and efficient approach to synthesizing the 2-carbonitrile derivative involves a multi-step sequence starting from readily available precursors.

The strategic choice of synthesis often depends on factors like starting material cost, scalability, and the desire to avoid harsh reagents. A plausible and robust pathway involves the construction of a substituted quinoline followed by partial reduction of the carbocyclic ring.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis of the target compound, emphasizing key transformations.

Caption: General synthetic strategies for obtaining the target molecule.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol outlines the selective hydrogenation of quinoline-2-carbonitrile. This method is advantageous as it builds upon a commercially available starting material and utilizes a selective reduction that preserves the aromaticity of the pyridine ring.

Objective: To synthesize this compound from Quinoline-2-carbonitrile.

Materials:

-

Quinoline-2-carbonitrile (1.0 eq)

-

Palladium on Carbon (5 wt. %, 0.05 eq)

-

Ethanol (or Acetic Acid as solvent)

-

Hydrogen gas (H₂)

-

Parr Hydrogenation Apparatus or equivalent

-

Celite™

-

Rotary Evaporator

-

Silica Gel for chromatography

Procedure:

-

Vessel Preparation: Ensure the Parr hydrogenation vessel is clean and dry. Add a magnetic stir bar.

-

Reagent Charging: To the vessel, add Quinoline-2-carbonitrile followed by the solvent (Ethanol, ~0.1 M concentration).

-

Catalyst Addition: Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen) to prevent premature reaction with atmospheric oxygen.

-

Hydrogenation: Seal the vessel and connect it to the Parr apparatus. Purge the system with hydrogen gas 3-5 times to remove all air.

-

Reaction Execution: Pressurize the vessel with hydrogen gas (typically 50-100 psi). Begin vigorous stirring and heat to a moderate temperature (e.g., 40-60 °C) if necessary to improve reaction kinetics. Monitor the reaction progress by observing the drop in hydrogen pressure. A Chinese patent suggests that a specially prepared Pd catalyst can facilitate this process at lower temperatures.[7]

-

Reaction Quench & Work-up: Once the pressure stabilizes (indicating reaction completion, typically 4-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with a small amount of the reaction solvent to ensure complete recovery of the product.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the nitrile group and the heteroaromatic ring. This dual reactivity makes it a powerful intermediate for generating a diverse range of downstream compounds.

Key Reaction Pathways

Caption: Integration of the target molecule into a typical drug discovery pipeline.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, data from the parent compound and related nitrile-containing aromatic compounds can be used to establish safe handling procedures. It should be handled by technically qualified individuals in a well-ventilated area or chemical fume hood. [8]

| Hazard Information | Precautionary Measures |

|---|---|

| GHS Classification (Predicted) | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. [5][8][9] |

| Signal Word | Warning |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. [6][10] |

| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [11] |

| Storage | Store in a tightly-closed container. Keep in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents. [8][11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12]|

References

- AK Scientific, Inc. (n.d.). 5,6,7,8-Tetrahydro-3-quinolinecarbonitrile Safety Data Sheet.

- Thermo Fisher Scientific. (2014). 5,6,7,8-Tetrahydroquinoline Safety Data Sheet.

- TCI America. (2018). 1-Dodecanol Safety Data Sheet [Relevant sections on general handling].

- Thermo Fisher Scientific. (2010). 8-Hydroxyquinoline Safety Data Sheet [Relevant sections on disposal].

- Sigma-Aldrich. (2024). 8-Hydroxyquinoline Safety Data Sheet [Relevant sections on storage and handling].

- ChemicalBook. (n.d.). This compound (150459-78-2).

- PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information.

- Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-903.

- Finch, H., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

- Godard, A., et al. (1990). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, 2279-2283.

- Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ProQuest.

- Godard, A., et al. (1989). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, 203-208.

- Ragaini, F., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(15), 4479.

- NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook.

- BOC Sciences. (n.d.). The Role of 5,6,7,8-Tetrahydroquinoline in Pharmaceutical Manufacturing.

- Goli, N., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters, 27(8), 1714-1720.

- NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook.

- Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.

- Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.

Sources

- 1. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 150459-78-2 [sigmaaldrich.com]

- 3. This compound | 150459-78-2 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5,6,7,8-Tetrahydroquinoline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 8. aksci.com [aksci.com]

- 9. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

An In-Depth Technical Guide to the Structural Elucidation of 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and spectroscopic techniques required for the definitive structure elucidation of 5,6,7,8-tetrahydroquinoline-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating foundational principles with detailed experimental protocols and data interpretation, this document serves as a practical resource for scientists engaged in the synthesis and characterization of novel chemical entities.

Introduction to this compound

The 5,6,7,8-tetrahydroquinoline scaffold is a prevalent structural motif in a wide array of biologically active molecules and natural products. The introduction of a nitrile group at the 2-position creates a unique electronic and steric environment, making this compound a valuable intermediate for the synthesis of diverse derivatives with potential therapeutic applications. Accurate structural confirmation is the bedrock upon which all subsequent biological and pharmacological studies are built. This guide will systematically detail the multi-faceted approach required to unambiguously determine its molecular structure.

Foundational Analysis: Molecular Formula and Unsaturation

Prior to delving into advanced spectroscopic techniques, the initial step in structure elucidation is the determination of the molecular formula. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose, providing a highly accurate mass measurement from which the elemental composition can be deduced.

Molecular Formula: C₁₀H₁₀N₂ Molecular Weight: 158.20 g/mol Index of Hydrogen Deficiency (IHD): 7 (indicating a high degree of unsaturation, consistent with the fused aromatic and saturated ring system and a nitrile group)

Spectroscopic Interrogation: A Multi-Technique Approach

A combination of spectroscopic methods is essential for a comprehensive structural analysis. Each technique provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most salient feature in the IR spectrum of this compound is the nitrile (C≡N) stretching vibration.

Expected IR Absorption:

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretching | 2220-2240 | Strong, Sharp |

| Aromatic C-H | Stretching | 3000-3100 | Medium |

| Aliphatic C-H | Stretching | 2850-2960 | Medium-Strong |

| C=C and C=N | Stretching | 1500-1650 | Medium-Weak |

The presence of a strong, sharp absorption band in the 2220-2240 cm⁻¹ region is highly indicative of the nitrile functional group.[1][2] Conjugation with the quinoline ring system typically shifts this band to a slightly lower wavenumber compared to saturated nitriles.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly calibrated and the crystal is clean.

-

Background Scan: Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform baseline correction and peak labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H and ¹³C NMR, along with two-dimensional techniques, provides a detailed map of the molecular structure.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃):

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H4 | 8.12 | d | 1H | 8.5 |

| H3 | 7.55 | d | 1H | 8.5 |

| H8 | 2.95 | t | 2H | 6.5 |

| H5 | 2.85 | t | 2H | 6.5 |

| H6, H7 | 1.90-2.00 | m | 4H | - |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpretation:

-

The downfield signals at 8.12 and 7.55 ppm are characteristic of protons on the electron-deficient pyridine ring, with their doublet multiplicity indicating coupling to each other.

-

The signals in the 2.85-2.95 ppm range are consistent with the methylene protons adjacent to the aromatic ring (H5 and H8). Their triplet multiplicity arises from coupling to the neighboring methylene groups.

-

The multiplet around 1.90-2.00 ppm corresponds to the remaining methylene protons (H6 and H7) in the saturated ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃):

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C4a | 158.5 |

| C8a | 148.0 |

| C4 | 136.0 |

| C2 | 132.0 |

| C3 | 128.0 |

| C(CN) | 118.0 |

| C5 | 32.0 |

| C8 | 28.0 |

| C7 | 22.5 |

| C6 | 22.0 |

Disclaimer: These are predicted values and may differ slightly from experimental results.

Interpretation:

-

The signals in the 118-159 ppm range are attributed to the sp² hybridized carbons of the quinoline ring and the nitrile carbon.

-

The upfield signals between 22 and 32 ppm correspond to the sp³ hybridized carbons of the tetrahydro portion of the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Tune and shim the NMR spectrometer for the desired nucleus (¹H or ¹³C).

-

Data Acquisition: Acquire the 1D spectra using standard pulse sequences. For ¹³C, a proton-decoupled experiment is typically performed.

-

2D NMR (Optional but Recommended): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm assignments.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals (for ¹H NMR).

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 158, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of HCN (m/z = 131): A common fragmentation for nitrile-containing aromatic compounds.

-

Retro-Diels-Alder (rDA) reaction: Cleavage of the tetrahydro ring can lead to characteristic fragments.

-

Loss of alkyl fragments from the saturated ring.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: Inject a dilute solution of the sample into the GC.

-

Separation: The compound is volatilized and separated from any impurities on the GC column.

-

Ionization: The eluted compound enters the mass spectrometer and is ionized (e.g., by electron impact).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

X-ray Crystallography: The Definitive 3D Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single crystal of high quality from a suitable solvent system.

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data using X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Integrated Strategy for Structure Elucidation

A logical and systematic approach is crucial for efficient and accurate structure elucidation. The following workflow integrates the discussed techniques:

Caption: Integrated workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound requires a synergistic application of modern analytical techniques. This guide has outlined the key spectroscopic and analytical methods, providing both the theoretical underpinnings and practical considerations for their application. By following this comprehensive approach, researchers can confidently and accurately determine the structure of this and related heterocyclic compounds, thereby enabling further exploration of their chemical and biological properties.

References

- ACD/Labs. (n.d.). NMR Prediction.

- ChemAxon. (n.d.). NMR Predictor.

- EPFL. (n.d.). Web-based application for in silico fragmentation. MS tools.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts.

- Mestrelab Research. (2010, June 10). Starting Guide to NMRPredict Desktop. Mestrelab Resources.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66335, 5,6,7,8-Tetrahydroquinoline. PubChem.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- PROSPRE. (n.d.). 1H NMR Predictor.

- PROSPRE. (n.d.). 13C NMR Predictor.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- SpectraBase. (n.d.). 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data.

- Rowe, J. E. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548. [Link]

- Crossley, R., Curran, A. C. W., & Hill, D. G. (1976). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, 977. [Link]

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]

Sources

A Technical Guide to the Spectroscopic Profile of 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

Introduction: 5,6,7,8-Tetrahydroquinoline and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, serving as foundational scaffolds for novel therapeutic agents.[1] The introduction of a carbonitrile group at the 2-position creates 5,6,7,8-Tetrahydroquinoline-2-carbonitrile (CAS 150459-78-2), a compound with potential for further functionalization in synthetic schemes. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural verification.

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As publicly available experimental spectra for this specific molecule are limited, this document establishes a baseline by presenting the verified data for the parent compound, 5,6,7,8-Tetrahydroquinoline. Subsequently, it offers an in-depth, predictive analysis for the target molecule, grounded in fundamental spectroscopic principles and substituent effects. This approach provides researchers and drug development professionals with a robust framework for identifying and characterizing this compound.

Molecular Structure and Analytical Overview

The core structure is a bicyclic system where a cyclohexene ring is fused to a pyridine ring. The addition of a nitrile (-C≡N) group at the C-2 position significantly influences the electronic distribution and, consequently, the spectroscopic output.

General Workflow for Spectroscopic Analysis

The following workflow represents a standard, self-validating system for the structural elucidation of a synthesized organic compound like this compound.

Caption: A standard workflow for synthesis, purification, and spectroscopic validation.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight of a compound, providing the most direct evidence of its identity.

Reference Data: 5,6,7,8-Tetrahydroquinoline

-

Molecular Formula: C₉H₁₁N

-

Molecular Weight: 133.19 g/mol [2]

-

Key Observation: The electron ionization (EI) mass spectrum shows a prominent molecular ion (M⁺) peak at m/z = 133. The base peak is often observed at m/z = 132, corresponding to the loss of a single hydrogen atom, [M-H]⁺, which is a common fragmentation pattern for such cyclic amines.[2][3]

Predicted Data: this compound

-

Molecular Formula: C₁₀H₁₀N₂

-

Molecular Weight: 158.20 g/mol

-

Rationale & Interpretation: The addition of a -CN group adds 26.01 Da to the parent mass. High-resolution mass spectrometry (HRMS) is expected to confirm this elemental composition. Predicted m/z values for common adducts in electrospray ionization (ESI) are summarized below.[4][5] The primary fragmentation pathway would likely involve the loss of HCN (27 Da) from the molecular ion.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 159.0917 |

| [M+Na]⁺ | 181.0736 |

| [M-H]⁻ | 157.0771 |

| Table 1: Predicted m/z values for common adducts of this compound.[5] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock 1:1000 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer for high mass accuracy.

-

Measurement: Infuse the sample solution directly or via LC injection. Acquire data in both positive and negative ion modes over a scan range of m/z 50-500.

-

Validation: The experimentally measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying key functional groups within a molecule. The introduction of the nitrile group provides a distinct and easily identifiable absorption band.

Reference Data: 5,6,7,8-Tetrahydroquinoline

The spectrum is dominated by C-H and C-N vibrations.

-

C-H (sp² aromatic) stretch: Typically observed just above 3000 cm⁻¹.

-

C-H (sp³ aliphatic) stretch: Strong absorptions in the 2850-2950 cm⁻¹ region.[6]

-

C=C and C=N ring stretching: Multiple bands in the 1500-1600 cm⁻¹ region.[7]

Predicted Data: this compound

-

Rationale & Interpretation: The most significant change will be the appearance of a sharp, strong absorption band characteristic of the nitrile group. This peak is a powerful diagnostic tool.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | ~3050 | Medium |

| C-H (Aliphatic) | 2850-2960 | Strong |

| C≡N (Nitrile) | 2220-2240 | Strong, Sharp |

| C=C / C=N (Ring) | 1500-1600 | Medium-Strong |

| Table 2: Key predicted IR absorption bands for this compound. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrumentation: Use an FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Validation: The presence of a sharp, strong peak in the 2220-2240 cm⁻¹ region provides high-confidence validation of the nitrile functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the carbon framework and proton environments.

Caption: Numbering scheme for NMR assignment of this compound.

Reference Data: 5,6,7,8-Tetrahydroquinoline

-

¹H NMR: The aromatic region shows three protons, while the aliphatic region shows eight protons corresponding to the four CH₂ groups.

-

¹³C NMR: The spectrum for the parent compound shows 9 distinct carbon signals.[8]

Predicted Data: this compound

The electron-withdrawing nitrile group significantly deshields adjacent nuclei.

4.2.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-3 | 7.6 - 7.8 | d | ~8.5 | Adjacent to C-2 (with CN) and C-4. |

| H-4 | 7.2 - 7.4 | d | ~8.5 | Coupled to H-3. |

| H-5 | 2.8 - 3.0 | t | ~6.0 | Aliphatic, adjacent to aromatic ring. |

| H-8 | 2.9 - 3.1 | t | ~6.0 | Aliphatic, adjacent to N. |

| H-6, H-7 | 1.8 - 2.1 | m | - | Overlapping multiplets. |

| Table 3: Predicted ¹H NMR chemical shifts and multiplicities. |

4.2.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C-2 | ~135-140 | Quaternary carbon attached to the electron-withdrawing CN group. |

| C≡N | ~117-120 | Characteristic chemical shift for a nitrile carbon. |

| C-3 | ~130-135 | Deshielded by proximity to CN group. |

| C-4 | ~122-127 | |

| C-4a | ~145-150 | Bridgehead carbon. |

| C-8a | ~155-160 | Bridgehead carbon adjacent to N. |

| C-5 | ~28-32 | Aliphatic carbon. |

| C-8 | ~25-29 | Aliphatic carbon. |

| C-6, C-7 | ~21-24 | Aliphatic carbons. |

| Table 4: Predicted ¹³C NMR chemical shifts. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a ≥400 MHz spectrometer.

-

Acquire data with a standard pulse program (e.g., 'zg30').

-

Set spectral width to ~16 ppm, centered at ~6 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30').

-

Set spectral width to ~240 ppm, centered at ~120 ppm.

-

Acquire 1024 or more scans, as ¹³C has low natural abundance. A longer relaxation delay (2-5 s) may be needed for quaternary carbons.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Validation: The combination of chemical shifts, multiplicities, and integration in the ¹H spectrum, along with the number and shifts of signals in the ¹³C spectrum, should unambiguously match the proposed structure. Further confirmation with 2D NMR (COSY, HSQC) can be used to verify proton-proton and proton-carbon correlations.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. By leveraging reference data from the parent compound and applying established principles of spectroscopy, researchers can confidently approach the synthesis and characterization of this molecule. The protocols outlined herein represent a robust, self-validating methodology for structural confirmation, ensuring high scientific integrity for professionals in research and drug development.

References

- ResearchGate. Supporting Information.

- PubChem. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335.

- Bioorganic & Medicinal Chemistry Letters. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.

- PubChemLite. This compound.

- MDPI. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.

- ResearchGate. Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

- NIST WebBook. Quinoline, 5,6,7,8-tetrahydro-.

- PubChemLite. 5-oxo-5,6,7,8-tetrahydroquinoline-2-carbonitrile.

- NIST WebBook. Quinoline, 5,6,7,8-tetrahydro-.

- The Royal Society of Chemistry. Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.

- ResearchGate. Preparation of 5,6,7,8-tetrahydroquinoline derivatives.

- Journal of the Chemical Society, Perkin Transactions 1. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.

- Unknown. 13CNMR. No valid URL available.

- Unknown. Table of Characteristic IR Absorptions. No valid URL available.

- Oregon State University. 13C NMR Chemical Shifts.

- Journal of the Chemical Society, Perkin Transactions 1. 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- NZQA. 91388 Demonstrate understanding of spectroscopic data in chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline, 5,6,7,8-tetrahydro- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - this compound (C10H10N2) [pubchemlite.lcsb.uni.lu]

- 6. 5,6,7,8-Tetrahydroquinoline (10500-57-9) IR Spectrum [m.chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR [m.chemicalbook.com]

Mass spectrometry of 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

An In-Depth Technical Guide to the Mass Spectrometry of 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a quinoline core structure. This structural motif is a key building block in medicinal chemistry, frequently appearing in pharmacologically active compounds targeting a range of conditions, including neurological disorders.[1][2] As with any compound intended for pharmaceutical or advanced material applications, precise structural confirmation and sensitive quantification are paramount. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the definitive analytical tool for this purpose. It provides unequivocal data on molecular weight and structural features through detailed fragmentation analysis.[3][4]

This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound. It details the principles of ionization, predictable fragmentation pathways, and provides robust, field-tested experimental protocols for its analysis. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently identify and characterize this molecule in various matrices.

Physicochemical Properties & Structural Features

A foundational understanding of the molecule's properties is essential for developing a sound mass spectrometric method.

-

Molecular Formula: C₁₀H₁₀N₂

-

Molecular Weight (Monoisotopic): 158.0844 g/mol

-

Molecular Weight (Average): 158.19 g/mol

-

Core Structure: A bicyclic system composed of a pyridine ring fused to a cyclohexene ring (the tetrahydro- component), with a nitrile (-C≡N) substituent at the 2-position.

The presence of two nitrogen atoms dictates that the molecule will have an even nominal molecular weight, adhering to the "nitrogen rule".[5] This is a primary check in spectrum interpretation. The aromatic pyridine portion provides stability, while the saturated cyclohexane portion offers specific cleavage points. The nitrile group also imparts characteristic fragmentation behavior.[6][7]

Ionization Techniques: A Strategic Choice

The choice of ionization method is the most critical parameter in mass spectrometry, as it dictates the nature and extent of fragmentation. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are highly applicable, albeit for different analytical objectives.

Electron Ionization (EI)

EI is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to bombard the analyte molecule, causing it to eject an electron and form a radical cation (M⁺•).[8][9] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[9]

-

Strengths: The detailed fragmentation patterns are like a molecular fingerprint, making EI invaluable for unambiguous structural elucidation and for matching against spectral libraries like the NIST Mass Spectral Library.[10] It is the standard ionization method for GC-MS.

-

Causality: The high energy (15-30 eV) transferred during ionization far exceeds typical chemical bond energies (~3 eV), causing the molecular ion to break apart into a series of smaller, stable fragment ions.[9] This predictable fragmentation provides a roadmap to the molecule's structure.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique that generates ions from a solution by creating a fine, charged spray. It typically produces protonated molecules ([M+H]⁺) in positive ion mode.[11]

-

Strengths: ESI is exceptionally gentle, meaning the molecular ion is often the most abundant peak (the base peak) in the spectrum, providing clear confirmation of the molecular weight.[12] It is the standard for LC-MS and is ideal for quantitative studies using tandem mass spectrometry (MS/MS).

-

Causality: By avoiding high-energy bombardment, ESI preserves the integrity of the molecule. Fragmentation does not occur spontaneously but can be induced in a controlled manner within the mass spectrometer using Collision-Induced Dissociation (CID) in an MS/MS experiment. This allows for targeted structural analysis while retaining the sensitivity needed for quantification in complex matrices like plasma or serum.[13]

Fragmentation Analysis: Decoding the Mass Spectrum

The fragmentation of this compound is driven by the chemical characteristics of its tetrahydroquinoline core and its nitrile substituent.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M⁺•) at m/z 158 is expected. However, due to the energy of the process, it may be of low abundance.[7] The subsequent fragmentation cascade provides the most valuable structural information.

-

Loss of a Hydrogen Radical ([M-1]⁺): A common fragmentation for nitriles, this pathway involves the loss of an α-hydrogen to form a resonance-stabilized cation at m/z 157 .[5]

-

Retro-Diels-Alder (rDA) Reaction: The partially saturated ring is susceptible to rDA cleavage. The loss of a neutral ethene molecule (CH₂=CH₂, 28 Da) from the tetrahydro- portion of the ring system is a highly probable pathway, leading to a fragment ion at m/z 130 .

-

Loss of Hydrogen Cyanide (HCN): The quinoline ring itself is known to fragment via the expulsion of HCN (27 Da).[14] This can occur from the molecular ion to produce a fragment at m/z 131 or from other fragments.

-

Loss of the Nitrile Group (•CN): Cleavage of the C-CN bond would result in the loss of a cyano radical (26 Da), yielding an ion at m/z 132 .

The following diagram illustrates the proposed primary fragmentation pathways under Electron Ionization.

Caption: Proposed EI fragmentation of the target molecule.

Predicted ESI-MS/MS Fragmentation

In an ESI-MS/MS experiment, the precursor ion selected would be the protonated molecule, [M+H]⁺, at m/z 159 . Collision-Induced Dissociation (CID) would then be used to generate product ions.

-

Neutral Loss of Ammonia (NH₃): A common fragmentation pathway for protonated nitrogen-containing heterocycles involves rearrangement and loss of ammonia (17 Da), which would yield a product ion at m/z 142 .

-

Neutral Loss of HCN: Similar to EI, the loss of hydrogen cyanide (27 Da) is also expected, resulting in a product ion at m/z 132 .

These specific precursor-to-product ion transitions can be used to develop a highly selective and sensitive Multiple Reaction Monitoring (MRM) assay for quantification.[13]

Summary of Key Ions

| Ionization Mode | m/z (Nominal) | Proposed Identity/Origin | Notes |

| EI | 158 | Molecular Ion [M]⁺• | Confirms molecular weight; abundance may be low. |

| EI | 157 | [M-H]⁺ | Common loss from α-carbon next to a nitrile.[5] |

| EI | 132 | [M-CN]⁺ | Loss of the nitrile radical. |

| EI | 131 | [M-HCN]⁺• | Characteristic loss from the quinoline ring system.[14] |

| EI | 130 | [M-C₂H₄]⁺• | Result of a Retro-Diels-Alder reaction in the saturated ring. |

| ESI (+ mode) | 159 | Protonated Molecule [M+H]⁺ | Precursor ion for MS/MS; confirms molecular weight. |

| ESI-MS/MS | 142 | [M+H-NH₃]⁺ | Product ion resulting from neutral loss of ammonia. |

| ESI-MS/MS | 132 | [M+H-HCN]⁺ | Product ion resulting from neutral loss of hydrogen cyanide. |

Experimental Protocols

The following protocols are designed as self-validating systems, providing a robust starting point for method development.

Protocol 1: GC-EI-MS for Structural Confirmation

This method is ideal for the identification of the pure compound or for its detection in simple, volatile matrices.

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of 1 mg/mL to create a stock solution.

-

Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.

-

-

GC-MS System & Parameters:

-

GC Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injection: 1 µL, Splitless mode.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.[10]

-

Source Temperature: 230 °C.[10]

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 40-250.

-

-

Data Analysis:

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the molecular ion at m/z 158.

-

Correlate the observed fragment ions with the predicted fragmentation pattern (m/z 157, 132, 131, 130, etc.).

-

Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.

-

Protocol 2: LC-ESI-MS/MS for Quantification in Biological Matrices

This protocol is tailored for the sensitive and selective quantification of the analyte in complex samples like human plasma, a common requirement in drug development.[13][15]

Caption: LC-MS/MS workflow for quantification in plasma.

-

Sample Preparation (Protein Precipitation): [13]

-

To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A).

-

-

LC-MS/MS System & Parameters:

-

LC Column: Waters Acquity BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: Hold at 5% B (re-equilibration)

-

-

Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Analyte Transition: m/z 159 → 132 (Quantifier), m/z 159 → 142 (Qualifier).

-

(Collision energy and other compound-specific parameters must be optimized empirically.)

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and internal standard MRM transitions.

-

Calculate the peak area ratio (Analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the prepared standards.

-

Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

-

Conclusion

The mass spectrometric analysis of this compound is a robust and definitive method for its characterization and quantification. Electron Ionization provides a wealth of structural data through its detailed and reproducible fragmentation patterns, making it ideal for initial identification. Electrospray Ionization, coupled with tandem mass spectrometry, offers the high sensitivity and selectivity required for quantitative analysis in complex matrices, a critical capability in the field of drug development. By understanding the fundamental principles of ionization and the predictable fragmentation pathways of the molecule, researchers can confidently develop and validate analytical methods to support their scientific objectives.

References

- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes.

- Schaller, C., et al. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College.

- Novak, M., & Salem, G. F. (1987). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 41(6), 817-824.

- O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate.

- Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.

- Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

- Boczkaj, G., & Przyjazny, A. (2018). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. LCGC North America.

- Kovács, L., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 995-1004.

- Wikipedia. (n.d.). Electron ionization.

- National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem Compound Database.

- NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2022). 3.1: Electron Ionization.

- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry.

- Sumichika, H., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. GCMS Section 6.17 [people.whitman.edu]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chempap.org [chempap.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Infrared Spectrum of 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5,6,7,8-Tetrahydroquinoline-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental protocols, and detailed interpretation of the molecule's characteristic vibrational modes. By correlating specific spectral features with the compound's unique molecular structure—a fusion of a saturated carbocycle, an aromatic heterocycle, and a nitrile functional group—this guide serves as an essential reference for the structural characterization and quality control of this important synthetic intermediate.

Introduction: The Structural Significance of this compound

5,6,7,8-Tetrahydroquinoline and its derivatives are versatile building blocks in medicinal chemistry and materials science.[1] The rigid bicyclic scaffold, combining both saturated and aromatic features, is a privileged structure in the design of novel therapeutic agents. The addition of a carbonitrile (-C≡N) group at the 2-position introduces a potent electronic and structural element, making this compound a key intermediate for a wide range of more complex molecules.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By identifying the characteristic frequencies at which different functional groups absorb infrared radiation, an IR spectrum provides a molecular "fingerprint," enabling rapid confirmation of a compound's identity and structural integrity. This guide explains the causality behind the IR spectrum of this specific molecule, grounding the interpretation in established spectroscopic principles.

Molecular Structure and Principal Vibrational Modes

To interpret the IR spectrum, it is crucial to first deconstruct the molecule into its constituent functional groups. This compound comprises three distinct regions, each contributing characteristic bands to the spectrum.

-

The Aromatic Pyridine Ring: This portion features aromatic C-H bonds and C=C/C=N double bonds within the ring.

-

The Saturated Cyclohexane Ring: This part consists of aliphatic C-H bonds (specifically, from -CH₂- groups).

-

The Nitrile Functional Group: The -C≡N triple bond is a highly characteristic and strong IR absorber.

The following diagram illustrates the key structural components and the types of vibrations they produce.

Caption: Experimental and analytical workflow for FTIR characterization.

Conclusion

The infrared spectrum of this compound provides a wealth of structural information that is readily interpretable. The key to a successful analysis lies in a systematic approach: acquiring a high-quality spectrum and then dissecting it based on the known absorption frequencies of its constituent parts. The sharp, intense nitrile stretch around 2230 cm⁻¹, the distinct separation of aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, and the characteristic aromatic ring vibrations in the 1600-1400 cm⁻¹ region collectively provide unambiguous confirmation of the molecule's identity. This guide provides the foundational knowledge and protocols for scientists to confidently employ FTIR spectroscopy in the characterization of this and structurally related compounds.

References

- JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.

- Wojtkowiak, J., et al. (n.d.).

- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology.

- University of California, Los Angeles. (n.d.).

- Unknown Author. (n.d.).

- OpenStax. (2023). 15.

- OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition.

- LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Chem-Impex. (n.d.). 5,6,7,8-Tetrahydroquinoline.

Sources

An In-Depth Technical Guide to 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5,6,7,8-tetrahydroquinoline-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and extrapolates from closely related, well-characterized analogs to present a predictive yet scientifically grounded resource. Our aim is to equip researchers with the foundational knowledge necessary to synthesize, characterize, and evaluate the potential of this compound in drug discovery and development programs.

Nomenclature and Structural Elucidation

The formal IUPAC name for the compound with the common name 2-cyano-5,6,7,8-tetrahydroquinoline is This compound .

-

Molecular Formula: C₁₀H₁₀N₂[1]

-

Molecular Weight: 158.20 g/mol [1]

-

Canonical SMILES: N#Cc1ccc2CCCCc2n1

-

InChI Key: HWVIKBAAKYHVHW-UHFFFAOYSA-N[3]

The structure consists of a dihydropyridine ring fused to a cyclohexene ring, forming the 5,6,7,8-tetrahydroquinoline core. A nitrile group is substituted at the C2 position of the quinoline ring system.

Physicochemical Properties

Direct experimental data for this compound is not extensively available. However, we can predict its properties based on the parent scaffold, 5,6,7,8-tetrahydroquinoline, and the influence of the electron-withdrawing nitrile group.

| Property | Predicted Value/Information | Justification and Expert Insights |

| Physical State | White to off-white solid | The presence of the polar nitrile group and the planar aromatic portion of the molecule are likely to promote solid-state packing.[1] |

| Melting Point | Moderately high | Increased polarity and potential for dipole-dipole interactions due to the nitrile group would elevate the melting point compared to the parent 5,6,7,8-tetrahydroquinoline (liquid at room temperature). |

| Boiling Point | > 222 °C | The boiling point will be significantly higher than that of 5,6,7,8-tetrahydroquinoline (222 °C) due to increased molecular weight and polarity. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, chloroform); sparingly soluble in water and nonpolar solvents. | The polar nitrile and the nitrogen in the quinoline ring will confer solubility in polar organic solvents. The hydrophobic hydrocarbon backbone will limit aqueous solubility. |

| pKa | Estimated pKa of the quinolinic nitrogen is ~3-4. | The electron-withdrawing nature of the C2-cyano group will decrease the basicity of the ring nitrogen compared to the parent 5,6,7,8-tetrahydroquinoline (pKa ~5-6). |

Synthesis and Mechanistic Considerations

While a specific, detailed protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on established methodologies for related quinoline derivatives. A common strategy involves the construction of the substituted pyridine ring onto a pre-existing carbocyclic system.

Proposed Synthetic Pathway: Friedländer Annulation

The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a robust method for quinoline synthesis. A variation of this approach, starting from a suitable cyclohexanone derivative, is a logical choice.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline

This well-established procedure involves the reaction of 2-aminobenzaldehyde with cyclohexanone.

-

To a solution of 2-aminobenzaldehyde (1.0 eq) in ethanol, add cyclohexanone (1.1 eq) and a catalytic amount of a base such as sodium hydroxide or an acid like p-toluenesulfonic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 5,6,7,8-tetrahydroquinoline.

Step 2: N-Oxidation of 5,6,7,8-Tetrahydroquinoline

-

Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide.

Step 3: Cyanation via Reissert-Henze Reaction

-

Dissolve the N-oxide from the previous step (1.0 eq) in an aprotic solvent like DCM.

-

Add trimethylsilyl cyanide (TMSCN) (1.5 eq) followed by a Lewis acid catalyst such as zinc bromide (0.1 eq).

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield this compound.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the analysis of related structures. These predictions serve as a guide for the characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (δ 7.0-8.0 ppm): Three protons on the pyridine ring will exhibit characteristic downfield shifts. The proton at C3 will likely be a doublet coupled to the proton at C4. The protons at C4 and in the benzene ring portion will show complex splitting patterns.

-

Aliphatic Protons (δ 1.5-3.0 ppm): The eight protons of the cyclohexene ring will appear as multiplets in the upfield region. The protons on the carbons adjacent to the aromatic ring (C5 and C8) will be shifted further downfield.

¹³C NMR Spectroscopy (Predicted)

-

Nitrile Carbon (δ ~118 ppm): The carbon of the cyano group typically appears in this region.

-

Aromatic Carbons (δ 120-160 ppm): Five sp² hybridized carbons of the pyridine ring. The carbon bearing the cyano group (C2) will be significantly downfield.

-

Aliphatic Carbons (δ 20-40 ppm): Four sp³ hybridized carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy (Predicted)

-

C≡N Stretch (2220-2240 cm⁻¹): A sharp, medium-intensity peak characteristic of a nitrile group.

-

C=N and C=C Stretches (1500-1650 cm⁻¹): Multiple bands corresponding to the aromatic ring vibrations.

-

C-H Stretches (aliphatic) (2850-3000 cm⁻¹): Stretching vibrations of the C-H bonds in the cyclohexene ring.

-

C-H Stretches (aromatic) (3000-3100 cm⁻¹): Stretching vibrations of the C-H bonds on the pyridine ring.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A prominent peak at m/z = 158.

-

Fragmentation Pattern: Expect fragmentation patterns involving the loss of HCN (m/z = 131) and retro-Diels-Alder fragmentation of the cyclohexene ring.

Potential Applications in Drug Discovery

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The introduction of a cyano group at the C2 position can significantly modulate the electronic properties and binding interactions of the molecule.

Anticancer Activity

Many substituted quinolines and tetrahydroquinolines have demonstrated potent anticancer activity. The cyano group can act as a hydrogen bond acceptor and participate in dipole-dipole interactions with biological targets.

-

Enzyme Inhibition: The planar aromatic system and the polar nitrile group make this compound a candidate for inhibiting various enzymes, such as kinases and histone deacetylases (HDACs), which are often dysregulated in cancer.

-

Cytotoxicity: Studies on related cyano-substituted tetrahydroquinolines have shown cytotoxic effects against various cancer cell lines.[4][5]

Figure 2: Potential mechanism of anticancer action for this compound.

Neurological Disorders

The tetrahydroquinoline core is also present in compounds targeting the central nervous system. The physicochemical properties of this compound suggest it may have the potential to cross the blood-brain barrier.

Metabolism and Toxicological Profile (Predicted)

The metabolic fate and toxicity of this compound have not been explicitly studied. However, predictions can be made based on the known metabolism of quinolines and aromatic nitriles.

-

Metabolism: The molecule is likely to undergo Phase I metabolism, including oxidation of the aliphatic ring and hydrolysis of the nitrile group to an amide and then a carboxylic acid. Phase II metabolism may involve glucuronidation or sulfation of hydroxylated metabolites.

-

Toxicity: The quinoline nucleus itself can exhibit toxicity, and the introduction of a cyano group could potentially lead to the release of cyanide, although this is generally a minor metabolic pathway for aromatic nitriles. In vitro and in vivo toxicity studies are essential to assess the safety profile of this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Its structural similarity to a wide range of biologically active compounds suggests its potential as a valuable scaffold in drug discovery. This technical guide provides a scientifically reasoned framework for its synthesis, characterization, and potential biological evaluation. Future research should focus on the successful synthesis and full spectroscopic characterization of this compound, followed by a systematic evaluation of its biological activities, particularly in the areas of oncology and neuroscience. In vitro and in vivo ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies will be crucial in determining its viability as a lead compound for further drug development.

References

- Full article: Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. (URL not available)

- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC. (URL not available)

- Concise Synthesis of α-Cyano Tetrahydroisoquinolines with a Quaternary Center via Strecker Reaction Table of - Supporting Inform

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (URL not available)

- Supporting Information - The Royal Society of Chemistry. (URL not available)

- Preparation of 5,6,7,8-tetrahydroquinoline derivatives.

- Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PubMed. ([Link])

- A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed. ([Link])

- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Deriv

- (PDF)

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. ([Link])

- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI. ([Link])

- Supporting Information - Semantic Scholar. (URL not available)

- 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. ([Link])

- 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])

- (A) 1H NMR spectra of 2-amino-4-(3-nitrophenyl)

- Quinoline-based compounds can inhibit diverse enzymes th

- 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem. ([Link])

- Quinoline, 5,6,7,8-tetrahydro- - the NIST WebBook. ([Link])

- 13CNMR. (URL not available)

- This compound | C10H10N2 | CID 13918073 - PubChem. (URL not available)

- 13-C NMR Chemical Shift Table.pdf. (URL not available)

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - Semantic Scholar. ([Link])

- Synthesis of (3-Cyano-5,6,7,8-Tetrahydroquinolin-2(1H)-ylidene) Malononitriles - MDPI. ([Link])

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - MDPI. ([Link])

- New 5, 6, 7, 8-Tetrahydro-Isoquinolines Bearing 2-Nitrophenyl Group Targeting RET Enzyme: Synthesis, Anticancer Activity, Apoptotic Induction and Cell Cycle Arrest - PubMed. ([Link])

- Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. ([Link])

- 5,6,7,8-Tetrahydroquinoxaline | C8H10N2 | CID 36822 - PubChem. ([Link])

- 5,6,7,8-tetrahydroquinoline (C9H11N) - PubChemLite. ([Link])

- Quinoline, 5,6,7,8-tetrahydro- - the NIST WebBook. ([Link])

- 8-(Pentan-2-yl)-5,6,7,8-tetrahydroquinoline - Optional[MS (GC)] - Spectrum - SpectraBase. ([Link])

- Journal of Medicinal Chemistry Ahead of Print - ACS Public

- 5,6,7,8-Tetrahydroquinolines. Part 7. Synthesis of 8-cyano-5,6,7,8-tetrahydroquinolines; di-isopropylcyanamide, a new reagent for cyanation of organometallics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 3. This compound | 150459-78-2 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of 2-amino-7,7-dimethyl 4-substituted-5-oxo-1-(3,4,5-trimethoxy)-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of the Tetrahydroquinoline Core: A Guide to Its Discovery and Synthesis

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in the world of heterocyclic chemistry, prized for its prevalence in a multitude of natural products and its role as a "privileged structure" in medicinal chemistry.[1][2] This guide delves into the rich history of tetrahydroquinoline synthesis, tracing its evolution from classical, often harsh, methodologies to the sophisticated and elegant catalytic strategies employed by modern chemists. As a Senior Application Scientist, my aim is to provide not just a historical overview, but a deep, mechanistic understanding of these transformations, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in field-proven insights.

The significance of the THQ moiety cannot be overstated. It forms the core of numerous pharmacologically active agents, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] This remarkable versatility drives the continuous development of novel and efficient synthetic routes to access this valuable heterocyclic system.

The Genesis of a Scaffold: From Quinolines to Tetrahydroquinolines

The story of tetrahydroquinoline synthesis is intrinsically linked to the discovery and synthesis of its aromatic precursor, quinoline. First isolated from coal tar in 1834, the quinoline ring system quickly became a target for the burgeoning field of synthetic organic chemistry in the late 19th century.[5] This era saw the advent of several eponymous reactions that remain fundamental to heterocyclic chemistry.

The Classical Era: Forging the Quinoline Ring

The late 1800s were a period of intense discovery, with chemists like Skraup, Doebner, von Miller, and Friedländer establishing the foundational methods for quinoline synthesis.[5][6] These classical methods, while groundbreaking for their time, often required harsh reaction conditions, such as high temperatures and strong acids.

-

The Skraup-Doebner-von Miller Synthesis: This reaction, in its various forms, involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[7][8] The Skraup synthesis, one of the earliest methods, specifically uses glycerol, which is dehydrated in situ by sulfuric acid to form acrolein, the reactive α,β-unsaturated aldehyde.[5][9] The reaction is notoriously vigorous and exothermic.[9] The Doebner-von Miller modification allows for the direct use of α,β-unsaturated aldehydes and ketones.[7] Mechanistic studies, including carbon-13 labeling experiments, suggest a complex fragmentation-recombination pathway for this reaction.[10][11] The aniline first undergoes a conjugate addition to the unsaturated carbonyl compound. This adduct can then fragment into an imine and a saturated ketone, which then recombine to form the quinoline product after cyclization and oxidation.[10][11]

-

The Combes Quinoline Synthesis: First reported by Alphonse Combes in 1888, this method involves the acid-catalyzed condensation of an aniline with a β-diketone.[12][13] The reaction proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to yield the substituted quinoline.[12] The use of a mixture of polyphosphoric acid and an alcohol can create a more effective dehydrating agent than the traditionally used concentrated sulfuric acid.[12]

-

The Friedländer Synthesis: Developed by Paul Friedländer in 1882, this reaction provides a versatile route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[6][14][15] The reaction can be catalyzed by either acids or bases and involves an initial aldol condensation followed by cyclization and dehydration.[14][15]

-

The Pfitzinger Reaction: This variation of the Friedländer synthesis utilizes isatin or its derivatives as the starting material, which reacts with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids.[16][17] The reaction begins with the basic hydrolysis of the isatin's amide bond, followed by condensation with the carbonyl compound, cyclization of the resulting enamine, and subsequent dehydration.[16][17]

The Advent of Tetrahydroquinolines: The Hydrogenation Approach

The most direct and historically significant method for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursors.[18] This approach leverages the rich chemistry of quinoline synthesis, allowing for the creation of a diverse array of substituted THQs.

The hydrogenation of the quinoline ring system can be controlled to selectively reduce the heterocyclic ring, leaving the benzene ring intact. This process is reversible, a property that has been explored in applications such as coal liquefaction where THQ can act as a hydrogen-donor solvent.[18] A variety of catalysts have been employed for this transformation, ranging from heterogeneous catalysts like palladium on carbon (Pd/C) to homogeneous systems.[18][19]

The Modern Era: Precision, Efficiency, and Asymmetry

While catalytic hydrogenation remains a workhorse in THQ synthesis, the last few decades have witnessed a paradigm shift towards more sophisticated, efficient, and stereoselective methods. This evolution has been driven by the demands of the pharmaceutical industry for enantiomerically pure compounds and the broader chemical community's push for sustainable and atom-economical processes.

Transition-Metal Catalysis: Expanding the Toolkit

Transition-metal catalysis has revolutionized the synthesis of tetrahydroquinolines, offering novel pathways that often bypass the need for pre-functionalized starting materials.

-

Borrowing Hydrogen Methodology: This elegant, atom-economical strategy utilizes alcohols as alkylating agents, with water as the only byproduct.[20][21] A metal catalyst, such as manganese or molybdenum, temporarily "borrows" hydrogen from an alcohol to form an aldehyde or ketone in situ.[20][21][22] This carbonyl intermediate then reacts with a suitable partner, such as a 2-aminobenzyl alcohol, to form an imine that undergoes cyclization. The catalyst then returns the borrowed hydrogen to complete the synthesis of the THQ ring.[20][21]

-

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid, alcohols, or Hantzsch esters, to effect the reduction of quinolines.[23][24] Cobalt and other base-metal catalysts have shown significant promise in these reactions.[23][24]

Asymmetric Synthesis: The Quest for Enantiopurity

The synthesis of single-enantiomer tetrahydroquinolines is of paramount importance for the development of chiral drugs. This has led to the development of a variety of asymmetric catalytic methods.

-